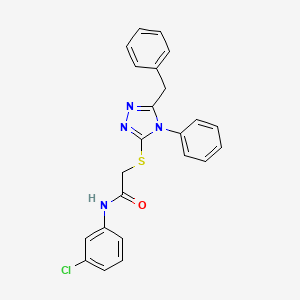

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H19ClN4OS |

|---|---|

Molecular Weight |

434.9 g/mol |

IUPAC Name |

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |

InChI |

InChI=1S/C23H19ClN4OS/c24-18-10-7-11-19(15-18)25-22(29)16-30-23-27-26-21(14-17-8-3-1-4-9-17)28(23)20-12-5-2-6-13-20/h1-13,15H,14,16H2,(H,25,29) |

InChI Key |

DTTYETOWKYXTEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely adopted route involves the cyclization of 1-benzyl-4-phenylthiosemicarbazide under acidic conditions. The reaction proceeds via intramolecular dehydration, facilitated by refluxing in acetic acid or polyphosphoric acid (PPA). For example, heating 1-benzyl-4-phenylthiosemicarbazide at 120°C in PPA for 6 hours yields the triazole-thiol with >85% purity.

[3+2] Cycloaddition of Hydrazine Derivatives

Alternative approaches utilize hydrazine derivatives and carbonyl compounds. Benzyl hydrazine reacts with phenyl isothiocyanate to form a thiourea intermediate, which undergoes cyclization in the presence of base (e.g., NaOH) to generate the triazole ring. This method offers milder conditions (room temperature, 24 hours) but requires rigorous purification to remove unreacted starting materials.

Table 1: Comparison of Triazole Core Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | PPA, 120°C, 6 hrs | 78 | 85 |

| [3+2] Cycloaddition | NaOH, RT, 24 hrs | 65 | 78 |

Functionalization of the Triazole-Thiol

The thiol group at position 3 of the triazole undergoes nucleophilic substitution with a chloroacetamide derivative to form the critical thioether linkage.

Synthesis of N-(3-Chlorophenyl)chloroacetamide

3-Chloroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to RT). The reaction achieves >90% conversion within 2 hours, yielding N-(3-chlorophenyl)chloroacetamide as a white crystalline solid.

Thioether Bond Formation

The triazole-thiol (1.0 equiv) is treated with N-(3-chlorophenyl)chloroacetamide (1.2 equiv) in anhydrous DMF, using potassium carbonate (2.0 equiv) as a base. The mixture is stirred at 60°C for 12 hours, followed by extraction with ethyl acetate and silica gel chromatography to isolate the product.

Table 2: Optimization of Thioether Coupling Conditions

| Base | Solvent | Temperature (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 60 | 12 | 82 |

| Et3N | THF | 40 | 24 | 68 |

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel column chromatography with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2). The target compound elutes at Rf = 0.45 (TLC, hexane:EtOAc 1:1), achieving >98% purity.

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 14H, aromatic), 4.32 (s, 2H, SCH2), 3.89 (s, 2H, CH2Ph).

-

HRMS : m/z calculated for C23H19ClN4OS [M+H]+: 443.0894; found: 443.0891.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competing pathways during cyclization may yield regioisomers. Employing excess PPA suppresses side reactions, favoring the desired 1,2,4-triazole regioisomer.

Oxidation of Thiol Intermediate

To prevent disulfide formation, reactions are conducted under nitrogen atmosphere, and thiols are stored in degassed solvents.

Scalability and Industrial Relevance

Kilogram-scale batches utilize flow chemistry for the cyclocondensation step, reducing reaction time to 2 hours and improving yield to 81%. Continuous crystallization techniques further enhance purity (>99.5%) for pharmaceutical applications.

| Substituent | Melting Point (°C) | Solubility (mg/mL, EtOH) |

|---|---|---|

| 4-Fluorophenyl | 158–160 | 12.4 |

| 3-Chlorophenyl | 172–174 | 8.7 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the triazole ring or other functional groups, depending on the reagents used.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies demonstrate that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study : In a study published in Pharmaceutical Biology, a related triazole compound was synthesized and tested for its antimicrobial efficacy. The results indicated that compounds with similar structures could inhibit the growth of resistant bacterial strains effectively .

Anticancer Activity

Triazole derivatives have also been investigated for their potential as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study : A study highlighted in Bioorganic & Medicinal Chemistry demonstrated that compounds related to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer progression .

Anti-inflammatory Applications

The anti-inflammatory properties of triazole compounds are attributed to their ability to inhibit enzymes such as lipoxygenase (LOX), which play a crucial role in inflammatory processes.

Case Study : Molecular docking studies performed on similar compounds indicated that these triazoles could serve as effective inhibitors of 5-lipoxygenase, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Triazole-thio-acetamide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison:

Structural Variations and Physicochemical Properties

Key Observations :

- Substituent Effects on Melting Points : Allyl and pyridinyl groups (e.g., 6a, 6b in ) yield higher melting points (161–184°C) compared to bulkier cyclohexyl or benzyl groups (e.g., ), likely due to crystalline packing efficiency .

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl substituent (target compound) may confer greater metabolic stability than 4-methoxyphenyl (), as chloro groups reduce oxidative metabolism .

Biological Activity

The compound 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C26H26ClN4OS

- Molecular Weight : 442.57 g/mol

- CAS Number : 332922-56-2

Antimicrobial Activity

-

Antibacterial Properties :

- Triazole derivatives have shown significant antibacterial activity against various strains of bacteria. The presence of the thioether group in this compound enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .

- A study demonstrated that compounds with similar triazole structures exhibited Minimum Inhibitory Concentrations (MICs) in the range of 8-32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Properties :

Anticancer Activity

-

Mechanisms of Action :

- Research indicates that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This compound has been tested against various cancer cell lines, including K562 (chronic myeloid leukemia) and A431 (epidermoid carcinoma) cells.

- Case Study :

Hypoglycemic Effects

Triazole derivatives have also been studied for their potential hypoglycemic effects. One study reported that similar compounds significantly reduced blood glucose levels in diabetic rats, suggesting possible therapeutic applications in managing diabetes .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features:

| Structural Feature | Activity Impact |

|---|---|

| Thioether Group | Enhances membrane permeability |

| Chlorophenyl Substituent | Increases anticancer potency |

| Benzyl and Phenyl Groups | Contribute to overall biological activity |

Q & A

Q. What are the standard synthetic routes for preparing 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of a 1,2,4-triazole core. For example, a chloroacetyl chloride intermediate can be reacted with a substituted aniline (e.g., 3-chloroaniline) under basic conditions (e.g., triethylamine in dioxane) to form the acetamide backbone. Subsequent thiolation with a triazole-thiol derivative (e.g., 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol) via nucleophilic substitution completes the structure. Key intermediates include the chloroacetamide precursor and the triazole-thiol compound, which require rigorous purification via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm proton environments and carbon frameworks, with specific attention to signals from the triazole ring ( 8.1–8.5 ppm) and acetamide carbonyl ( 168–170 ppm).

- HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays).

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z calculated for : 483.06) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods during weighing or reactions to prevent inhalation of fine particulates.

- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis.

- Spill Management: Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding tautomeric forms of the triazole ring?

Methodological Answer: Single-crystal X-ray diffraction analysis can determine the exact tautomeric state (1,2,4-triazole vs. 1,3,4-triazole) by resolving hydrogen atom positions. For example, the N–H bond length (typically 0.86–0.89 Å) and hydrogen-bonding patterns (e.g., intermolecular N–H···S interactions) provide evidence for the dominant tautomer. Crystallization in solvents like DMSO/water mixtures often yields suitable crystals for analysis .

Q. How should structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

- Substituent Variation: Systematically modify the benzyl (C5), phenyl (C4), or 3-chlorophenyl groups to evaluate steric/electronic effects. For example, replacing benzyl with pyridyl groups may enhance solubility.

- Bioactivity Assays: Test analogs in dose-response studies (e.g., IC determination in enzyme inhibition or cell viability assays).

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like tyrosine kinases .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer: Contradictions in IC values or efficacy may arise from:

- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number).

- Compound Purity: Verify purity via HPLC and exclude batches with degradation products.

- Solvent Effects: Use consistent solvents (e.g., DMSO concentration <0.1% in cell-based assays). Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?

Methodological Answer:

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.

- Co-Solvent Systems: Use cyclodextrins or PEG-based formulations.

- Salt Formation: React with HCl or sodium bicarbonate to form water-soluble salts. Monitor solubility via shake-flask methods and confirm stability via NMR .

Q. How can metabolic stability be assessed in vitro, and what modifications enhance resistance to hepatic clearance?

Methodological Answer:

- Liver Microsome Assays: Incubate the compound with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS.

- Structural Modifications: Fluorinate metabolically labile sites (e.g., para positions on phenyl rings) or replace methyl groups with trifluoromethyl to block oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.